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molecular formula C12H14Cl2O2 B8340051 1-(p-Chlorophenoxy)-3,3-dimethyl-4-chloro-2-butanone

1-(p-Chlorophenoxy)-3,3-dimethyl-4-chloro-2-butanone

Cat. No. B8340051
M. Wt: 261.14 g/mol
InChI Key: RJTGMFRQFAQTSY-UHFFFAOYSA-N
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Patent
US04746673

Procedure details

Into a 100-ml egg plant type flask were placed 2.4 g of 1-(p-chlorophenoxy)-3,3-dimethyl-4-hydroxy-2-butanone, 2.6 g of triphenylphosphine and 50 ml of carbon tetrachloride, which were then refluxed for 18 hours. The reaction mixture was cooled, the crystals separating out were filtered off, and the filtrate was concentrated in a vacuum. The residue obtained was purified by silica gel column chromatography, giving 1.8 g of the above-identified desired compound.
Name
1-(p-chlorophenoxy)-3,3-dimethyl-4-hydroxy-2-butanone
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][C:8](=[O:14])[C:9]([CH3:13])([CH3:12])[CH2:10]O)=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:37]>>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][C:8](=[O:14])[C:9]([CH3:13])([CH3:12])[CH2:10][Cl:37])=[CH:4][CH:3]=1

Inputs

Step One
Name
1-(p-chlorophenoxy)-3,3-dimethyl-4-hydroxy-2-butanone
Quantity
2.4 g
Type
reactant
Smiles
ClC1=CC=C(OCC(C(CO)(C)C)=O)C=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-ml egg plant type flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the crystals separating out
FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCC(C(CCl)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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